molecular formula C24H20FN3O2S B4953638 2-fluoro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide

2-fluoro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B4953638
M. Wt: 433.5 g/mol
InChI Key: QAHUVRLXUSYMCQ-UHFFFAOYSA-N
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Description

2-fluoro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a fluorine atom and a benzoxazole moiety, which contributes to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-fluorobenzoyl chloride and 4-amino-5-(propan-2-yl)-1,3-benzoxazole in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with thiocarbamoyl chloride to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzoxazole moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

2-fluoro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide has a wide range of scientific research applications, including:

    Biology: It is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: In industrial applications, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit key enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(2-fluorophenyl)benzamide: This compound shares a similar benzamide core but lacks the benzoxazole moiety, resulting in different chemical and biological properties.

    N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another fluorinated benzamide derivative with distinct structural features and applications.

Uniqueness

2-fluoro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide is unique due to its combination of a fluorinated benzamide core and a benzoxazole moiety. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-fluoro-N-[[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2S/c1-14(2)16-9-12-21-20(13-16)27-23(30-21)15-7-10-17(11-8-15)26-24(31)28-22(29)18-5-3-4-6-19(18)25/h3-14H,1-2H3,(H2,26,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHUVRLXUSYMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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